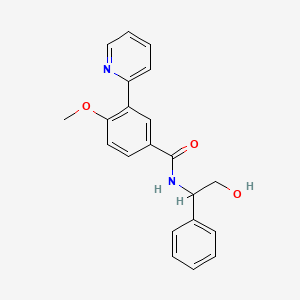
N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide, also known as HPEMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPEMPB belongs to the class of benzamide compounds and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which plays a key role in cancer growth. This compound also inhibits the activity of the NF-kB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis. In addition, this compound has been found to reduce inflammation and oxidative stress, which are associated with a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide in lab experiments is its high potency and specificity. This compound has been found to exhibit potent anti-cancer and anti-inflammatory properties at low concentrations, making it an ideal candidate for further study. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide. One area of interest is the development of more efficient synthesis methods that can produce this compound with higher yields and purity. Another area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. This method has been found to be highly efficient and yields this compound with high purity.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-20-11-10-16(13-17(20)18-9-5-6-12-22-18)21(25)23-19(14-24)15-7-3-2-4-8-15/h2-13,19,24H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVCWQVINYPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CO)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

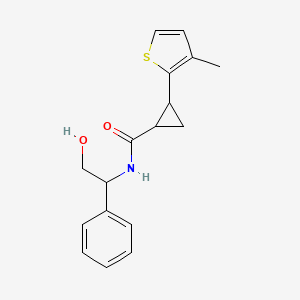
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
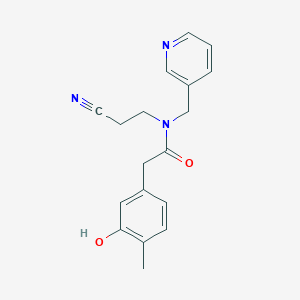
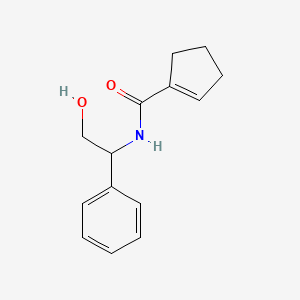
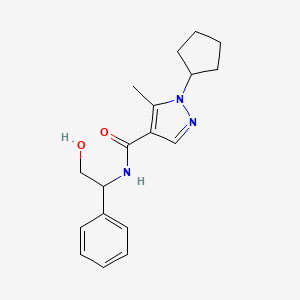
![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)
![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
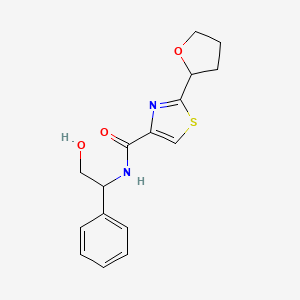
![Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)
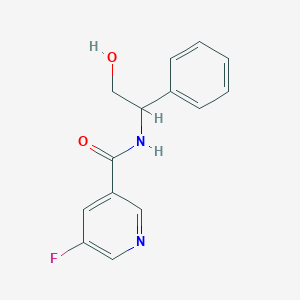
![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)